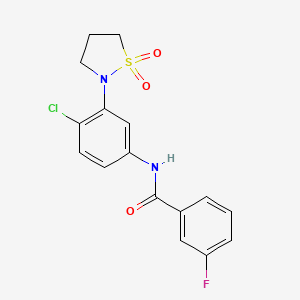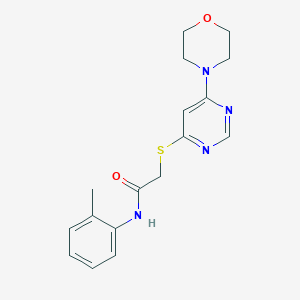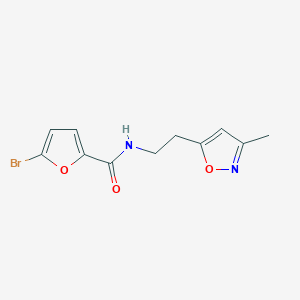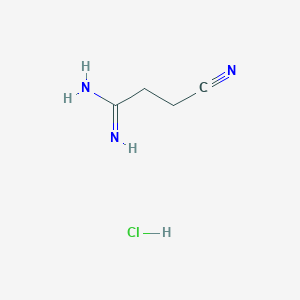![molecular formula C17H12ClFN6O2 B2988972 2-chloro-6-fluoro-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide CAS No. 2034599-96-5](/img/structure/B2988972.png)
2-chloro-6-fluoro-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-chloro-6-fluoro-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide” is a complex organic molecule. It contains several functional groups and rings, including a benzamide, a triazole, a pyridine, and an oxadiazole .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the triazole and oxadiazole rings, as well as the introduction of the chloro and fluoro substituents on the benzene ring . The Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, could be a potential method for the formation of the carbon-carbon bonds in this molecule .Molecular Structure Analysis
The molecular structure of this compound is characterized by its multiple ring structures and functional groups. The presence of the nitrogen atoms in the triazole and oxadiazole rings, as well as the amide group, contribute to the polarity of the molecule. The chloro and fluoro substituents on the benzene ring are electron-withdrawing groups, which can influence the reactivity of the molecule .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the various functional groups present in its structure. For instance, the benzamide group could potentially undergo hydrolysis under certain conditions to form an amine and a carboxylic acid . The triazole and oxadiazole rings could also participate in various reactions, depending on the reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, its solubility would be affected by the polarity of the molecule, and its melting and boiling points would be influenced by the strength of the intermolecular forces .Wissenschaftliche Forschungsanwendungen
Novel Synthesis Approaches and Biological Activities
Researchers have developed novel synthetic pathways to create a variety of compounds that include the [1,2,4]triazolo[4,3-a]pyridine moiety, demonstrating significant biological activities. For instance, the study by Riyadh (2011) highlights the synthesis of enaminones as key intermediates for producing substituted pyridine derivatives, which showed cytotoxic effects against human breast and liver carcinoma cell lines, comparable to 5-fluorouracil, and also exhibited antimicrobial activity Riyadh, S. (2011).
Antitumor and Antiviral Activities
Another study by Hebishy et al. (2020) describes a new synthesis route for benzamide-based 5-aminopyrazoles and their derivatives, which showed remarkable antiavian influenza virus activity, highlighting the potential of these compounds in antiviral research Hebishy, A., Salama, H. T., & Elgemeie, G. (2020).
Mechanisms of Action
A series of 4-chloro-2-cyanoamino-6-fluoroalkylamino-5-phenylpyrimidines, a related structural class, was synthesized to explore their mechanism of tubulin inhibition, revealing their potential as anticancer agents with the ability to overcome multidrug resistance Zhang, N. et al. (2007).
Antimicrobial Evaluation
The synthesis and antimicrobial evaluation of new thienopyrimidine derivatives, as presented by Bhuiyan et al. (2006), showcase the application of similar compounds in developing antimicrobial agents Bhuiyan, M. et al. (2006).
Anticonvulsant Activity
Kelley et al. (1995) synthesized and tested the anticonvulsant activity of N-benzylpyrrolo[2,3-d]-, -pyrazolo[3,4-d]-, and -triazolo[4,5-d]pyrimidines, offering insights into the potential neurological applications of compounds within this chemical space Kelley, J. et al. (1995).
Wirkmechanismus
The mechanism of action of this compound would depend on its intended use. For instance, if it were to be used as a pharmaceutical, its mechanism of action would depend on the specific biological target it interacts with. Unfortunately, without more specific information, it’s difficult to predict the exact mechanism of action .
Safety and Hazards
As with any chemical compound, handling this molecule would require appropriate safety measures. Without specific information on this compound, general safety guidelines for handling chemicals should be followed. These include avoiding inhalation, ingestion, or direct contact with the skin or eyes .
Eigenschaften
IUPAC Name |
2-chloro-6-fluoro-N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN6O2/c1-9-21-17(27-24-9)10-4-3-7-25-13(22-23-15(10)25)8-20-16(26)14-11(18)5-2-6-12(14)19/h2-7H,8H2,1H3,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWGCUCMJDLSID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)C4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-6-fluoro-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2E)-2-[[4-(1,2,4-triazol-1-yl)phenyl]methylidene]-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-3-one](/img/structure/B2988891.png)
![Ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate](/img/no-structure.png)
![2-(2,4-dichlorophenoxy)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone](/img/structure/B2988899.png)



![3-[1-benzyl-3-(2-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2988905.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2988907.png)
![4-Amino-6-methyl-3-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazin-5-one](/img/structure/B2988908.png)


![6-Chloro-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-7-hydroxychromen-2-one](/img/structure/B2988912.png)